3,5,5-Trimethylhex-2-enyl acetate

Fragrance chemistry Volatility Substantivity

3,5,5-Trimethylhex-2-enyl acetate (CAS 26755-70-4, EINECS 247-963-5) is an unsaturated, branched-chain acetate ester that belongs to the class of essential-oil and terpenoid‑related fragrance compounds. Chemically it is the (E)-configured acetic acid ester of 3,5,5-trimethylhex-2-en-1-ol (C₁₁H₂₀O₂, MW 184.28 g mol⁻¹), a colourless liquid with a boiling point of approximately 225 °C and a density of ~0.89 g cm⁻³.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 26755-70-4
Cat. No. B12651580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethylhex-2-enyl acetate
CAS26755-70-4
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(=CCOC(=O)C)CC(C)(C)C
InChIInChI=1S/C11H20O2/c1-9(8-11(3,4)5)6-7-13-10(2)12/h6H,7-8H2,1-5H3/b9-6+
InChIKeyYMBDREVCDCFLPE-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,5-Trimethylhex-2-enyl Acetate (CAS 26755-70-4) – A Defined Unsaturated Acetate Ester for Fragrance and Flavour Research


3,5,5-Trimethylhex-2-enyl acetate (CAS 26755-70-4, EINECS 247-963-5) is an unsaturated, branched-chain acetate ester that belongs to the class of essential-oil and terpenoid‑related fragrance compounds . Chemically it is the (E)-configured acetic acid ester of 3,5,5-trimethylhex-2-en-1-ol (C₁₁H₂₀O₂, MW 184.28 g mol⁻¹), a colourless liquid with a boiling point of approximately 225 °C and a density of ~0.89 g cm⁻³ . Its primary commercial interest lies in the flavour and fragrance (F&F) sector, where its specific olfactory note and physico‑chemical profile distinguish it from saturated and other unsaturated acetate analogues .

Why 3,5,5-Trimethylhex-2-enyl Acetate Cannot Be Casually Replaced by Saturated or Straight‑Chain Acetate Analogs


Fragrance acetate esters that share the same functional group can still differ markedly in volatility, odour detection threshold, and sensory character. 3,5,5-Trimethylhex-2-enyl acetate exhibits a boiling point ~32 °C higher than its saturated counterpart 3,5,5-trimethylhexyl acetate (225 °C vs. 193 °C) , and its molecular geometry differs fundamentally from that of the widely used cis-3-hexenyl acetate (leaf‑alcohol acetate) . These physico‑chemical disparities translate into different evaporation rates, substantivity on skin or fabric, and olfactory profiles . Simple one‑to‑one replacement without quantitative re‑formulation therefore risks altering the intended scent character, longevity, and performance of a finished fragrance or flavour product.

Quantitative Differentiation of 3,5,5-Trimethylhex-2-enyl Acetate Versus Closest Commercial Analogs


Boiling‑Point Elevation vs. Saturated Analog Confers Lower Volatility and Enhanced Substantivity

3,5,5-Trimethylhex-2-enyl acetate boils at 225.4 °C (760 mmHg), whereas the fully saturated analogue 3,5,5-trimethylhexyl acetate boils at 193.2 °C under the same pressure . The 32.2 °C elevation results from the rigidity imparted by the (E)-configured double bond, which reduces the compound’s vapour pressure and extends its evaporation lifetime . This directly impacts fragrance substantivity on skin, fabric, or in multi-phase consumer products .

Fragrance chemistry Volatility Substantivity

Flash‑Point Margin Offers Wider Safe‑Handling Window Relative to the Saturated Ester

The calculated flash point of 3,5,5-trimethylhex-2-enyl acetate is 75.1 °C , whereas the saturated 3,5,5-trimethylhexyl acetate is reported at 71.7 °C . Although both fall into the same flammable-liquid classification, the 3.4 °C higher flash point of the unsaturated ester can be decisive in production environments where minimising flammability risk is critical .

Safety Flash point Procurement

Distinctly Different Olfactory Character vs. Saturated (Woody‑Orris) and Leaf‑Alcohol (Green‑Fruity) Acetates

Although published quantitative odour‑threshold data for 3,5,5-trimethylhex-2-enyl acetate are scarce, the available supplier characterisations describe a pleasant, fruity odour . In contrast, the saturated analogue is consistently described as woody, orris‑like, and sweet‑herbaceous , while cis-3-hexenyl acetate (leaf‑alcohol acetate) is intensely green, sharp, and banana‑like . The unsaturated, branched target therefore occupies a unique olfactory space – fruity without the heavy woody undertone and less aggressive than the linear hexenyl acetates – enabling perfumers to achieve specific fruity‑green effects that cannot be replicated by simply blending the saturated or straight‑chain alternatives .

Odor profile Fragrance differentiation Sensory

Density Difference Impacts Formulation Calculations and Phase Behaviour

The computed density of 3,5,5-trimethylhex-2-enyl acetate is 0.89 g cm⁻³ , while the saturated analogue’s density is reported as 0.87 g cm⁻³ (experimental) . Although the absolute difference of 0.02 g cm⁻³ may appear marginal, in large‑scale compounding it alters the mass‑to‑volume conversion and can shift the phase equilibrium of micro‑emulsion or surfactant‑based systems .

Formulation Density Phase stability

Where 3,5,5-Trimethylhex-2-enyl Acetate Delivers Demonstrable Advantage Over Analogues


Long‑Lasting Fruity‑Green Top Notes in Fine Fragrance and Air‑Care Products

Because 3,5,5-trimethylhex-2-enyl acetate boils approximately 32 °C higher than its saturated analogue , it evaporates more slowly and can sustain a fruity‑green top note for longer in alcoholic perfumes, reed diffusers, and aerosol air fresheners. Perfumers can use it to extend the freshness phase without resorting to high‑dose fixatives that may suppress the intended character .

Flammability‑Sensitive Manufacturing of Home‑ and Personal‑Care Products

With a flash point of 75.1 °C – about 3.4 °C higher than that of 3,5,5-trimethylhexyl acetate – the unsaturated ester affords a wider safety margin during compounding, heating, and filling operations. This can simplify compliance with site‑specific fire‑protection protocols and reduce the need for explosion‑proof equipment in borderline cases .

Formulations Requiring Precise Volumetric Dosing and Phase Control

The compound’s moderately higher density (0.89 vs. 0.87 g cm⁻³ for the saturated ester ) means that simply replacing it volume‑for‑volume will deliver a different mass and alter the interfacial tension in micro‑emulsion systems such as fine‑fragrance water‑based mists or surfactant‑based home cleaners . Quantitative adjustment is straightforward but essential for consistent product quality.

Sensory Differentiation in Fruity Fragrance Accords Without Woody Back‑Notes

Where the brief calls for a clean, fruity impact without the woody‑orris undertone characteristic of 3,5,5-trimethylhexyl acetate , 3,5,5-trimethylhex-2-enyl acetate fills a unique sensory niche. Its fruity, pleasant character can also blend more harmoniously with green‑leafy materials than the more aggressive cis-3-hexenyl acetate, which tends toward sharp banana notes .

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